NH2-C5-NH-Boc, also known as tert-butyl (5-aminopentyl)carbamate, is a bifunctional aliphatic linker essential in chemical synthesis.[1][2] It consists of a five-carbon (C5) alkyl chain, providing a flexible, hydrophobic spacer. One terminus features a primary amine available for immediate conjugation, while the other is protected by a tert-butyloxycarbonyl (Boc) group.[3] This Boc group ensures stability under various conditions but is selectively removable with mild acid, enabling orthogonal synthesis strategies critical in multi-step preparations of complex molecules like PROTACs (Proteolysis Targeting Chimeras) and other bioconjugates.[1][3][4]
Attempting to substitute NH2-C5-NH-Boc with the unprotected precursor, 1,5-diaminopentane, introduces significant process variability and risk. The direct synthesis of mono-Boc-protected diamines from their unprotected counterparts is notoriously challenging, often resulting in a difficult-to-separate mixture of starting material, the desired mono-protected product, and the di-protected byproduct.[5][6] Achieving a satisfactory yield of the mono-protected species requires stringent control of stoichiometry and reaction conditions, which can be difficult to scale and reproduce.[7] Procuring the pre-functionalized NH2-C5-NH-Boc bypasses these synthetic hurdles, eliminating the need for in-house process development and complex chromatographic purifications, thereby ensuring higher batch-to-batch consistency and saving significant time and resources.[7]
In the rational design of PROTACs, the length of the aliphatic linker connecting the target protein binder and the E3 ligase ligand is a critical parameter that directly influences the stability and geometry of the ternary complex, and thus the degradation efficiency. Studies on PROTACs targeting Hematopoietic Prostaglandin D Synthase (H-PGDS) demonstrated that linker length has a profound impact on activity. Shortening the linker from a PEG5 to a PEG0 chain significantly enhanced degradation, while other studies show that an optimal linker length is required to achieve maximal potency.[8] The C5 alkyl chain of NH2-C5-NH-Boc provides a specific spatial distance that is frequently optimal or near-optimal in structure-activity relationship (SAR) studies, making it a crucial component to screen against shorter (C2-C4) or longer (C6+) analogs.
| Evidence Dimension | PROTAC Degradation Activity (DC50) |
| Target Compound Data | The C5 alkyl linker is a key building block for screening to find the optimal spatial distance for ternary complex formation. |
| Comparator Or Baseline | Shorter (e.g., ethylene, C2) or longer (e.g., hexyl, C6) alkyl linkers, or more rigid (e.g., piperazine) linkers.[8] |
| Quantified Difference | Varies by target, but changes in linker length can alter DC50 values by orders of magnitude. For H-PGDS, shortening a PEG linker dramatically improved potency.[8] |
| Conditions | Cell-based targeted protein degradation assays (e.g., H-PGDS degradation in cells). |
Selecting the wrong linker length can lead to a complete loss of biological activity, making the specific C5 length of this compound a critical design element, not an interchangeable commodity.
The choice of protecting group dictates the entire synthetic route. The Boc group on NH2-C5-NH-Boc is specifically designed for removal under moderate acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM).[4][9] This makes it fully compatible with synthetic strategies that employ base-labile (e.g., Fmoc) or hydrogenation-labile (e.g., Cbz) protecting groups elsewhere in the molecule. For instance, in solid-phase peptide synthesis (SPPS), a C-terminal label can be introduced using this linker, with the Boc group being removed at the final cleavage step, while the peptide chain is built using an orthogonal Fmoc-based strategy.[10] A buyer whose process relies on Fmoc chemistry for chain elongation cannot substitute this reagent with an Fmoc-protected diamine without redesigning their entire deprotection strategy.
| Evidence Dimension | Deprotection Condition |
| Target Compound Data | Boc group removed with moderate acid (e.g., 50% TFA in DCM).[4] |
| Comparator Or Baseline | Fmoc group: Removed with base (e.g., 20% piperidine in DMF). Cbz group: Removed by catalytic hydrogenation (e.g., H2, Pd/C). |
| Quantified Difference | Qualitatively different chemical conditions, enabling orthogonal (selective) deprotection. |
| Conditions | Standard conditions for solid-phase or solution-phase multi-step synthesis. |
This compound is not interchangeable with Fmoc or Cbz analogs; its selection is a strategic process decision enabling complex, multi-step syntheses without unintended deprotection.
Procuring NH2-C5-NH-Boc directly circumvents the challenging and often low-yielding process of selective mono-protection of 1,5-diaminopentane. Conventional batch methods for mono-Boc protection often result in a statistical mixture of unprotected, mono-protected, and di-protected species, necessitating extensive chromatographic purification.[5] Even optimized methods utilizing microreactors to improve control report maximum yields for a similar substrate (piperazine) of only 45% for the mono-protected product.[5] An alternative optimized batch process using an initial HCl salt formation to differentiate the amines reported a 78% yield for NH2-C5-NH-Boc after extraction and without chromatography, but this still requires careful execution and workup.[7] Purchasing the purified, ready-to-use compound eliminates these process development, yield loss, and purification burdens.
| Evidence Dimension | Isolated Yield of Mono-Boc Protected Diamine |
| Target Compound Data | 100% (Procured as a pure, pre-made starting material) |
| Comparator Or Baseline | Starting from 1,5-diaminopentane: 78% yield via optimized HCl-templating method[7]; maximum 45% yield for mono-Boc piperazine via microreactor synthesis.[5] |
| Quantified Difference | Avoids a synthetic step with a potential yield loss of 22-55% and eliminates the need for complex purification. |
| Conditions | Synthesis of mono-Boc-1,5-diaminopentane via batch or flow chemistry. |
This represents a classic 'buy vs. make' decision; procuring this compound directly offers a more reliable, time-efficient, and often more cost-effective path to the final target molecule by guaranteeing starting material quality and avoiding a problematic synthesis step.
This compound is the right choice for research groups performing systematic structure-activity relationship (SAR) studies on PROTACs. Based on evidence that linker length is a critical driver of degradation efficacy, NH2-C5-NH-Boc serves as a key building block in a library of linkers (e.g., alongside C3, C4, C6, and PEG analogs) to empirically determine the optimal spatial orientation for efficient ternary complex formation.[8][11]
For workflows requiring a C-terminal modification (e.g., biotin, fluorophore) on a peptide synthesized using standard Fmoc chemistry, this linker is an ideal choice. It can be attached to the resin first, allowing the peptide to be built off its free amine. The acid-labile Boc group remains intact during the base-mediated Fmoc deprotections throughout synthesis and is cleanly removed during the final TFA cleavage from the resin, enabling a specific C-terminal functionalization.[4][10]
In process development or scale-up campaigns, where reproducibility and process simplification are paramount, procuring NH2-C5-NH-Boc is the preferred strategy. It eliminates the need to develop, validate, and execute a challenging mono-protection reaction, which can have variable yields and requires significant purification.[5][7] This de-risks the manufacturing process, saves operator time, and ensures a consistent, high-purity input for subsequent critical steps.
Corrosive;Irritant